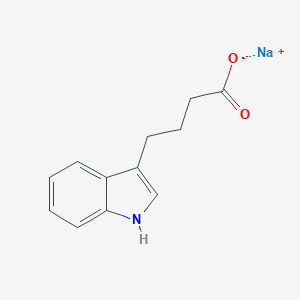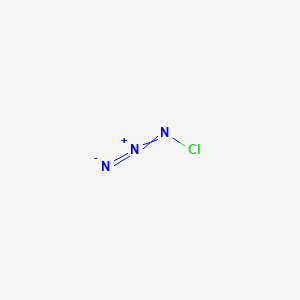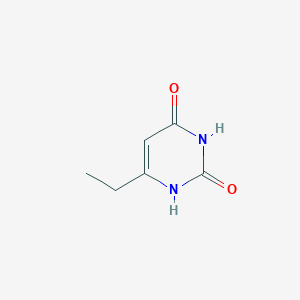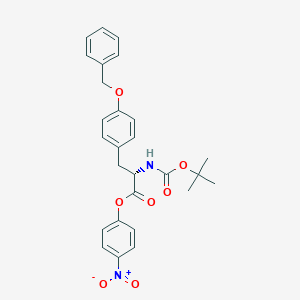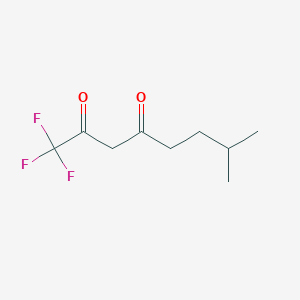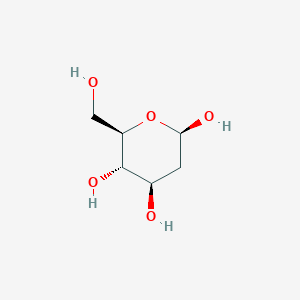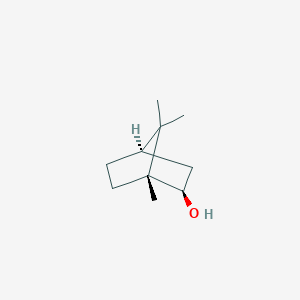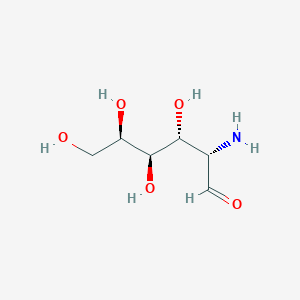
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal, also known as erythrulose, is a natural ketose sugar that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Erythrulose works by reacting with the amino acids in the outermost layer of the skin to produce a brown pigment called melanoidin. This pigment gives the skin a natural-looking tan without the harmful effects of UV radiation. Erythrulose also has antioxidant properties that protect the skin from oxidative stress and premature aging.
Biochemische Und Physiologische Effekte
Erythrulose has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in melanin synthesis, leading to a more prolonged and natural-looking tan. Erythrulose also increases the production of collagen, elastin, and hyaluronic acid, which are essential for maintaining healthy skin. Additionally, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is its natural origin, which makes it a safe and eco-friendly alternative to synthetic compounds. Erythrulose is also stable under a wide range of pH and temperature conditions, making it suitable for various applications. However, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal can be challenging to isolate and purify, which can affect its yield and purity.
Zukünftige Richtungen
There are several future directions for (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal research. One potential area is the development of new synthesis methods that can increase the yield and purity of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal. Another area is the investigation of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal's potential applications in medicine, such as its use as an anti-cancer agent or as a substrate for drug delivery. Additionally, more research is needed to fully understand the mechanism of action of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal and its effects on the skin and other organs.
Synthesemethoden
Erythrulose can be synthesized from dihydroxyacetone phosphate (DHAP) through the action of triosephosphate isomerase (TPI) and glycerol dehydrogenase (GDH). The process involves the conversion of DHAP into glyceraldehyde-3-phosphate (G3P) by TPI, followed by the reduction of G3P to (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal by GDH. This method provides a cost-effective and sustainable way of producing (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal.
Wissenschaftliche Forschungsanwendungen
Erythrulose has been extensively studied for its potential applications in various fields, including food, cosmetics, and biotechnology. In the food industry, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is used as a natural sweetener and flavor enhancer. In cosmetics, it is used as a self-tanning agent and skin moisturizer. In biotechnology, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is used as a substrate for the production of valuable compounds such as erythritol and 2,3-butanediol.
Eigenschaften
CAS-Nummer |
14307-14-3 |
|---|---|
Produktname |
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal |
Molekularformel |
C6H13NO5 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4-,5-,6+/m1/s1 |
InChI-Schlüssel |
FZHXIRIBWMQPQF-KAZBKCHUSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@@H](C=O)N)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



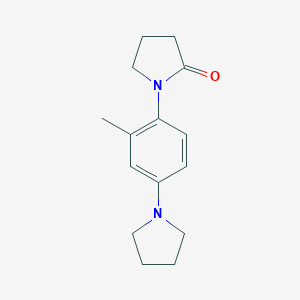
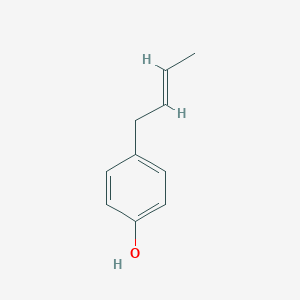
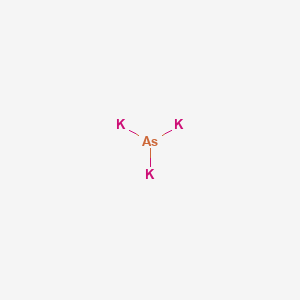

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
